BenchChemオンラインストアへようこそ!

4-Bromo-3,5-dihydroxybenzoic acid monohydrate

Crystallography Solid-State Chemistry Pharmaceutical Co-crystal Design

This monohydrate is the definitive brominated analog of 3,5‑dihydroxybenzoic acid. The 4‑position Br is critical for Negishi cross‑coupling in total syntheses (e.g., 3‑oxo‑/3β‑hydroxytauranin) and acts as an anomalous scatterer for X‑ray phasing. Non‑brominated analogs cannot deliver this reactivity. Procure this grade for crystal engineering, SAR library expansion, and scalable medicinal‑chemistry campaigns.

Molecular Formula C7H7BrO5
Molecular Weight 251.03 g/mol
Cat. No. B12837673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dihydroxybenzoic acid monohydrate
Molecular FormulaC7H7BrO5
Molecular Weight251.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)Br)O)C(=O)O.O
InChIInChI=1S/C7H5BrO4.H2O/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2,9-10H,(H,11,12);1H2
InChIKeySYJXNQKEJYNMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate: A Brominated Dihydroxybenzoic Acid Building Block for Advanced Synthesis


4-Bromo-3,5-dihydroxybenzoic acid monohydrate (CAS 16534-12-6, MFCD00149099) is a halogenated derivative of 3,5-dihydroxybenzoic acid, featuring a bromine substituent at the 4-position and a single water of crystallization in its solid-state form [1]. As an aromatic hydroxybenzoic acid analog, its substitution pattern—two hydroxyl groups and a heavy halogen atom—imparts distinct physicochemical and reactive properties that differentiate it from non-brominated or differently substituted in-class analogs, particularly in the context of pharmaceutical intermediate development and supramolecular chemistry [2].

Why 3,5-Dihydroxybenzoic Acid and Other Analogs Cannot Replace 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate


The presence and position of the bromine atom in 4-bromo-3,5-dihydroxybenzoic acid monohydrate fundamentally alters its chemical behavior and utility compared to its non-halogenated parent, 3,5-dihydroxybenzoic acid, and other positional isomers. The bromine serves as a heavy atom for X-ray crystallographic phasing, a versatile handle for cross-coupling reactions essential in complex molecule construction, and a modulator of hydrogen-bonding networks in crystal engineering [1][2]. Generic substitution with the parent acid or other dihydroxybenzoic acid analogs would fail in applications requiring this specific reactivity profile, such as the key intermediate role in the total synthesis of sesquiterpene quinones, where the brominated arene is indispensable for a highly scalable Negishi coupling step [3]. Consequently, the specific combination of bromine placement and hydration state in this monohydrate is a critical parameter for both synthetic planning and crystallographic studies.

Quantitative Differentiation of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate: A Comparative Evidence Guide


Crystal Structure of the Monohydrate: Definitive Hydration State Differentiation from Anhydrous Forms

Unlike its anhydrous counterpart, 4-bromo-3,5-dihydroxybenzoic acid monohydrate incorporates one water molecule per formula unit in its crystal lattice, fundamentally altering its solid-state properties. Single-crystal X-ray diffraction analysis reveals the monohydrate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 3.7065(1) Å, b = 14.4963(7) Å, c = 15.4548(8) Å, β = 94.209(3)°, and a calculated density of Dx = 2.013 Mg m⁻³ at 120 K [1]. The inclusion of the water molecule creates a distinct hydrogen-bonding network (O–H⋯O) that governs the crystal packing, a feature absent in the anhydrous form [1]. This hydration state directly impacts physical properties like solubility and stability, which are critical for reproducible experimental outcomes.

Crystallography Solid-State Chemistry Pharmaceutical Co-crystal Design

Supramolecular Recognition: Altered Hydrogen-Bonding Network Compared to Non-Brominated Parent Acid

The introduction of a bromine atom at the 4-position significantly alters the hydrogen-bonding patterns in supramolecular co-crystals compared to the non-brominated 3,5-dihydroxybenzoic acid. In a head-to-head study of co-crystals with N-donor compounds (e.g., 4,4'-bipyridine), the bromo derivative (compound 2) forms distinct supramolecular architectures [1]. Specifically, in the adduct with 4,4'-bipyridine (2c), the bromo derivative participates in pairwise O–H⋯N/C–H⋯O hydrogen bonds, leading to a complex, threefold interpenetrated network [1]. In contrast, the non-brominated analog (1c) forms a simpler four-molecule cyclic motif [1]. Furthermore, in the adduct with 1,2-bis(4-pyridyl)ethene (2a), only the COOH group of the bromo derivative engages in recognition, whereas the non-brominated analog utilizes both OH and COOH functionalities [1].

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Synthetic Intermediate: Essential Building Block for Complex Natural Product Total Synthesis

4-Bromo-3,5-dihydroxybenzoic acid serves as a crucial, non-substitutable starting material in the multistep total synthesis of complex molecules. In the total synthesis of 3-oxo- and 3β-hydroxytauranin, this compound is used to construct a protected bis(ortho-oxy)-functionalized benzyl chloride intermediate [1]. This benzyl chloride derivative is then employed in a challenging Negishi coupling reaction with an alkenyldimethylalane, a key step that, after optimization, proceeds in very good yield to furnish the all-trans-farnesylarene core of the target natural products [1]. This specific application is enabled by the presence of the bromine atom, which acts as a handle for the cross-coupling reaction, a reactivity not available to the non-halogenated parent acid.

Organic Synthesis Natural Product Chemistry Pharmaceutical Intermediate

Optimal Research and Industrial Application Scenarios for 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate


Pharmaceutical Intermediate for Cross-Coupling-Driven Synthesis

This compound is optimally deployed as a key intermediate in the construction of complex molecular architectures, particularly sesquiterpene quinones and other natural product-like scaffolds. The 4-position bromine atom is a prerequisite for executing pivotal Negishi coupling reactions, enabling the scalable and convergent synthesis of advanced intermediates, as demonstrated in the total synthesis of 3-oxo- and 3β-hydroxytauranin [3]. Its utility in this context is tied directly to the presence of the bromine substituent, a feature not found in non-halogenated analogs.

Crystallographic Phasing and Supramolecular Crystal Engineering

The heavy bromine atom is invaluable for single-crystal X-ray diffraction studies, serving as an anomalous scatterer for phasing or facilitating the solution of crystal structures of its co-crystals [1]. Furthermore, the compound acts as a unique supramolecular tecton, where the bromine atom and specific hydration state alter hydrogen-bonding patterns and promote complex, high-dimensional network topologies like threefold interpenetration, which are not observed with the non-brominated 3,5-dihydroxybenzoic acid [2]. This makes it a preferred building block for exploring and designing novel solid-state materials.

Development of Halogenated Bioactive Analog Libraries

For medicinal chemistry campaigns exploring structure-activity relationships (SAR) around hydroxybenzoic acid cores, this brominated derivative provides a distinct entry point. The bromine atom not only serves as a synthetic handle for diversification but can also modulate the compound's lipophilicity and electronic properties compared to the parent acid. While direct quantitative biological activity data for the monohydrate itself is limited in the public domain, its role as a platform for creating libraries of halogenated analogs is well-established, with the class of substituted dihydroxybenzoic acids being historically investigated for anti-inflammatory effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.